molecular formula C7H5F2NO3 B12106967 1-(Difluoromethyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid

1-(Difluoromethyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid

Cat. No.: B12106967
M. Wt: 189.12 g/mol
InChI Key: OAYNNHAYSGHXPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Difluoromethyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid is a chemical compound that has garnered significant interest in various fields of research due to its unique structural properties and potential applications. This compound features a difluoromethyl group attached to a dihydropyridine ring, which is further substituted with a carboxylic acid group. The presence of the difluoromethyl group is particularly noteworthy as it can influence the compound’s reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Difluoromethyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid typically involves the introduction of the difluoromethyl group into a pyridine derivative. One common method is the difluoromethylation of pyridines through a radical process using oxazino pyridine intermediates. This process can be controlled to achieve regioselective meta- or para-difluoromethylation by transforming oxazino pyridines to pyridinium salts upon acid treatment .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation reactions using metal-based catalysts or novel difluorocarbene reagents. These methods are designed to be efficient and scalable, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(Difluoromethyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl or other reduced forms.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic reagents like amines or thiols can be employed under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while reduction can produce difluoromethyl alcohols .

Scientific Research Applications

1-(Difluoromethyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-(Difluoromethyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid exerts its effects is primarily through its interaction with biological targets. The difluoromethyl group can form hydrogen bonds with enzymes and receptors, influencing their activity. This interaction can modulate various molecular pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Uniqueness: 1-(Difluoromethyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid is unique due to its specific combination of functional groups and the dihydropyridine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H5F2NO3

Molecular Weight

189.12 g/mol

IUPAC Name

1-(difluoromethyl)-2-oxopyridine-4-carboxylic acid

InChI

InChI=1S/C7H5F2NO3/c8-7(9)10-2-1-4(6(12)13)3-5(10)11/h1-3,7H,(H,12,13)

InChI Key

OAYNNHAYSGHXPU-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=O)C=C1C(=O)O)C(F)F

Origin of Product

United States

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